Bidimazii iodidum

Description

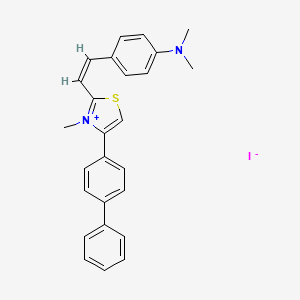

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-4-[(Z)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N2S.HI/c1-27(2)24-16-9-20(10-17-24)11-18-26-28(3)25(19-29-26)23-14-12-22(13-15-23)21-7-5-4-6-8-21;/h4-19H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASAXPHKNKHIES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C\C4=CC=C(C=C4)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21817-73-2 | |

| Record name | Bidimazium iodide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021817732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Bidimazium Iodide: A Technical Overview of a Sparsely Documented Compound

For Researchers, Scientists, and Drug Development Professionals

Bidimazium Iodide, identified by the IUPAC name N,N-dimethyl-4-[(Z)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline;iodide, is a chemical entity with limited publicly available research data. While its fundamental chemical and physical properties are documented, a comprehensive understanding of its synthesis, detailed characterization, and biological activity remains largely elusive in accessible scientific literature. This guide summarizes the available information and highlights the significant gaps in current knowledge.

Chemical and Physical Properties

A summary of the known quantitative data for Bidimazium Iodide is presented in Table 1. This information is primarily aggregated from chemical supplier databases and public chemical information repositories.

| Property | Value |

| IUPAC Name | N,N-dimethyl-4-[(Z)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline;iodide |

| CAS Number | 21817-73-2 |

| Molecular Formula | C₂₆H₂₅IN₂S |

| Molecular Weight | 524.46 g/mol |

Table 1: Physical and Chemical Properties of Bidimazium Iodide

Synthesis and Characterization: A Knowledge Gap

Despite extensive searches of scientific databases and chemical literature, detailed experimental protocols for the synthesis of Bidimazium Iodide could not be located. The synthesis would logically involve the formation of the thiazolium ring, followed by the creation of the ethenyl bridge connecting it to the N,N-dimethylaniline moiety, and finally, quaternization with an iodide source. However, specific reagents, reaction conditions, and purification methods are not described in the available literature.

Similarly, comprehensive characterization data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, are not publicly available. This lack of data prevents a thorough confirmation of its chemical structure and purity beyond the basic information provided by commercial suppliers.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the pharmacological properties, mechanism of action, or any associated signaling pathways of Bidimazium Iodide. Its classification as an Active Pharmaceutical Ingredient (API) by some suppliers suggests potential biological activity, but the nature of this activity and its therapeutic targets are unknown.

Logical Workflow for Future Research

Given the dearth of information, a logical workflow for future research on Bidimazium Iodide would be essential. The following diagram illustrates a potential experimental workflow for its synthesis and characterization.

Caption: Proposed workflow for the synthesis, characterization, and biological screening of Bidimazium Iodide.

Conclusion

Bidimazium Iodide represents a significant unknown in the landscape of chemical and pharmacological research. While its basic identity is established, the absence of detailed synthetic protocols, comprehensive characterization data, and any information on its biological effects presents a challenge for its potential application in drug discovery and development. The information provided in this guide serves as a baseline of current knowledge and a call for further investigation into this enigmatic compound. Researchers interested in Bidimazium Iodide will need to undertake foundational research to elucidate its properties and potential utility.

Bidimazium Iodide: An Obscure Synthetic Compound with Limited Publicly Available Data

Bidimazium Iodide , a synthetic organic compound identified by the CAS number 21817-73-2, remains a substance of limited scientific documentation despite its recognition as a potential pharmaceutical agent. While it has been assigned an International Nonproprietary Name (INN), indicating its consideration for medicinal use, in-depth public information regarding its discovery, detailed mechanism of action, and clinical evaluation is conspicuously absent. This technical summary compiles the sparse data available from chemical databases, patents, and scientific literature.

Chemical and Physical Properties

Bidimazium Iodide is chemically known as 4-(4-biphenylyl)-2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-1,3-thiazolium iodide. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C26H25IN2S |

| CAS Number | 21817-73-2 |

| Molecular Weight | 524.5 g/mol |

| General Classification | Thiazolium Compound, Synthetic Dye |

Discovery and Historical Context

Details surrounding the discovery and historical development of Bidimazium Iodide are not well-documented in publicly accessible records. Its assignment of an INN suggests it underwent preliminary evaluation as a pharmaceutical substance, but the timeline and originating researchers remain unknown.

Potential Applications and Mechanism of Action

The available information suggests Bidimazium Iodide has been explored for several applications, primarily in a research capacity.

Research Applications:

-

Fluorescent Probe: It has been utilized as a fluorescent dye and indicator for cell imaging.

-

Electron Acceptor: Chemically, it is described as an electron acceptor.

-

Enzyme Inhibitor: There are mentions of its potential as an enzyme inhibitor, though the specific enzymes targeted and the nature of the inhibition are not detailed.

Antiparasitic Potential: A notable mention of Bidimazium Iodide appears in patent literature, where it is listed among active compounds for potential use as an anthelmintic in veterinary medicine. The proposed mechanism for its antiparasitic activity involves a "pseudo amidinium system" within its molecular structure, which may be involved in the formation of charge-transfer complexes. However, no specific studies or data on its efficacy or mechanism of action as an anthelmintic are available in the public domain.

Due to the lack of detailed experimental data, a diagram of its signaling pathway or a specific experimental workflow cannot be generated.

Experimental Data and Protocols

A thorough search of scientific literature and chemical databases did not yield any quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters for Bidimazium Iodide. Similarly, detailed experimental protocols for its synthesis, use as a fluorescent probe, or evaluation as an enzyme inhibitor or anthelmintic are not publicly available.

Clinical Trials

There is no evidence to suggest that Bidimazium Iodide has ever been evaluated in human clinical trials. The patent mentioning its potential veterinary application does not provide any data from animal studies.

Bidimazium Iodide: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bidimazium Iodide, a cationic styrylthiazolium dye, presents a compelling profile for researchers in drug development and cellular biology. Its chemical architecture, characterized by a thiazolium core linked to biphenyl and dimethylaminostyryl moieties, underpins its potential as both a therapeutic agent and a fluorescent probe. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of Bidimazium Iodide, with a focus on its potential mechanisms of action. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Chemical Properties and Structure

Bidimazium Iodide is a complex organic salt with the systematic IUPAC name 4-(4-biphenylyl)-2-[2-(4-dimethylaminophenyl)ethenyl]-3-methyl-1,3-thiazol-3-ium iodide. Its core structure features a positively charged thiazolium ring, classifying it as a cationic dye.

Table 1: Physicochemical Properties of Bidimazium Iodide

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅IN₂S | --INVALID-LINK-- |

| Molecular Weight | 524.46 g/mol | --INVALID-LINK-- |

| CAS Number | 21817-73-2 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | Data not found in literature |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Inferred from related styryl dyes |

Spectroscopic Data:

Table 2: Predicted Spectroscopic Data for Bidimazium Iodide

| Technique | Predicted Peaks/Regions |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), vinyl protons (δ 6.5-7.5 ppm), N-methyl protons (δ ~4.0 ppm), dimethylamino protons (δ ~3.0 ppm) |

| ¹³C NMR | Aromatic and vinyl carbons (δ 110-160 ppm), thiazolium carbons (δ > 160 ppm), methyl carbons (δ 30-40 ppm) |

| IR Spectroscopy | C=C and C=N stretching (1500-1650 cm⁻¹), C-N stretching (~1350 cm⁻¹), aromatic C-H bending (~700-900 cm⁻¹) |

| UV-Vis Spectroscopy | Strong absorption in the visible region (450-550 nm) due to the extended π-conjugation of the styryl chromophore |

Synthesis

A specific, peer-reviewed synthesis protocol for Bidimazium Iodide is not currently available in the literature. However, based on the synthesis of structurally similar hemicyanine and styrylthiazolium dyes, a plausible synthetic route can be proposed. The general strategy involves the condensation of a quaternized picolinium or related heterocyclic salt with an appropriate aromatic aldehyde.

Proposed Experimental Protocol for the Synthesis of Bidimazium Iodide

This protocol is a hypothetical procedure based on established methods for analogous compounds and requires experimental validation.

Step 1: Synthesis of 4-(4-biphenylyl)-2,3-dimethylthiazolium iodide. This intermediate would likely be synthesized by the reaction of 4-(4-biphenylyl)-2-methylthiazole with methyl iodide in a suitable solvent such as acetonitrile or DMF. The reaction mixture would be heated to facilitate the quaternization of the thiazole nitrogen.

Step 2: Condensation with 4-(dimethylamino)benzaldehyde. The quaternized thiazolium salt from Step 1 would then be reacted with 4-(dimethylamino)benzaldehyde in the presence of a basic catalyst, such as piperidine or pyridine, in a solvent like ethanol or methanol. The reaction mixture would be refluxed for several hours to facilitate the Knoevenagel-type condensation, forming the styryl linkage.

Step 3: Purification. The crude Bidimazium Iodide product would be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.

Biological Activity and Mechanism of Action

While specific studies on Bidimazium Iodide are limited, the broader class of styrylthiazolium dyes has been investigated for various biological activities, including antimicrobial and anticancer effects. A prominent feature of these cationic dyes is their propensity to accumulate in mitochondria, the powerhouses of the cell.

Antimicrobial Activity

Thiazole derivatives are known to possess a wide range of antimicrobial activities against both bacteria and fungi. The proposed mechanism of action for cationic thiazolium compounds often involves the disruption of microbial cell membranes due to their positive charge, leading to leakage of cellular contents and cell death. Additionally, these compounds may interfere with essential enzymatic processes within the microbes.

Antitumor Activity and Mitochondrial Targeting

Styrylthiazolium and related styrylpyridinium dyes are recognized as delocalized lipophilic cations. This property facilitates their accumulation in mitochondria, driven by the large negative mitochondrial membrane potential. This selective accumulation forms the basis of their potential as anticancer agents.

Proposed Mechanism of Antitumor Action:

-

Mitochondrial Accumulation: Bidimazium Iodide, due to its positive charge and lipophilic nature, is expected to passively diffuse across the plasma membrane and subsequently be electrophoretically driven into the mitochondrial matrix.

-

Disruption of Mitochondrial Function: Once concentrated in the mitochondria, the dye can interfere with critical mitochondrial functions. This may include the inhibition of the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

-

Induction of Apoptosis: The accumulation of ROS and the disruption of mitochondrial integrity can trigger the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, ultimately leading to programmed cell death.

Fluorescent Probe Applications

The inherent fluorescence of styryl dyes, coupled with their mitochondrial targeting, makes them valuable tools for live-cell imaging. The fluorescence of these probes is often environmentally sensitive, meaning their quantum yield and emission wavelength can change in response to the local environment, such as viscosity or membrane potential. This property can be exploited to monitor mitochondrial health and dynamics.

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

-

Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Bidimazium Iodide: Prepare a series of twofold dilutions of Bidimazium Iodide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of Bidimazium Iodide that completely inhibits the visible growth of the microorganism.

Mitochondrial Staining and Live-Cell Imaging

-

Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes and culture until they reach the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of Bidimazium Iodide in a suitable cell culture medium (e.g., DMEM) at a final concentration typically in the nanomolar to low micromolar range.

-

Cell Staining: Remove the culture medium from the cells and add the Bidimazium Iodide staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for a sufficient time to allow for mitochondrial accumulation (typically 15-30 minutes).

-

Imaging: Wash the cells with fresh culture medium and image using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Bidimazium Iodide.

An In-depth Technical Guide to the Solubility of Bidimazium Iodide

Disclaimer: Publicly available quantitative solubility data and specific experimental protocols for Bidimazium Iodide are limited. The following guide is constructed based on the general characteristics of structurally similar compounds, such as thiazolium and quaternary ammonium salts, and established methodologies for solubility determination in the pharmaceutical sciences. The provided data and protocols should be considered representative and require experimental validation for Bidimazium Iodide.

Introduction

Bidimazium Iodide is a quaternary ammonium salt incorporating a thiazolium moiety. Understanding its solubility in various solvents is crucial for its development as a potential therapeutic agent, impacting formulation, bioavailability, and routes of administration. This guide provides a comprehensive overview of the anticipated solubility profile of Bidimazium Iodide and details the experimental procedures for its precise determination.

Data Presentation: Representative Solubility of a Thiazolium Iodide Compound

The following table summarizes the expected qualitative and semi-quantitative solubility of a compound structurally analogous to Bidimazium Iodide in a range of common solvents. Thiazolium salts, being ionic, generally exhibit higher solubility in polar solvents.

| Solvent Class | Solvent Name | Expected Solubility | Notes |

| Polar Protic | Water | Soluble to Highly Soluble | Solubility is expected to be significant due to the ionic nature of the compound.[1][2][3] |

| Methanol | Soluble | Thiamine, a thiazolium compound, is soluble in methanol.[1] | |

| Ethanol | Soluble | Generally, quaternary ammonium salts show good solubility in ethanol.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for initial stock solutions of drug candidates.[5][6][7] |

| Acetonitrile | Moderately Soluble | Often used in purification and analysis (e.g., HPLC). | |

| Acetone | Sparingly Soluble | Quaternary ammonium salts are often sparingly soluble in acetone.[4] | |

| Nonpolar | Dichloromethane | Slightly Soluble to Insoluble | The large organic cation may confer some solubility. |

| Toluene | Insoluble | Nonpolar aromatic solvent, unlikely to dissolve an ionic salt. | |

| Hexane | Insoluble | Nonpolar aliphatic solvent, very poor solvent for ionic compounds. | |

| Ethers | Diethyl Ether | Insoluble | Quaternary ammonium compounds are generally reported to be insoluble in ether.[4] |

Experimental Protocols: Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[8][9][10] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

1. Materials and Equipment:

-

Bidimazium Iodide (solid, pure form)

-

Selected solvents of analytical grade

-

Volumetric flasks

-

Screw-capped vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Bidimazium Iodide to a screw-capped vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[8][11]

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][12][13] Preliminary experiments may be needed to determine the time required to reach equilibrium.[12][13]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of Bidimazium Iodide of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of Bidimazium Iodide in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

3. Data Interpretation: The solubility is typically expressed in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

References

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to In Vitro Stability Studies of Bidimazium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting in vitro stability studies on Bidimazium Iodide. Given the limited publicly available stability data for this specific compound, this document outlines a robust, scientifically-grounded approach based on established principles of drug degradation and stability testing as mandated by regulatory bodies. The methodologies, potential degradation pathways, and data presentation formats detailed herein are designed to serve as a foundational protocol for researchers initiating stability assessments of Bidimazium Iodide.

Introduction to Bidimazium Iodide and Stability Testing

Bidimazium Iodide, with the CAS Number 21817-73-2, is a complex organic molecule belonging to the thiazolium salt family.[1] Its structure, featuring a quaternary ammonium group, a styryl moiety, and a biphenyl group, suggests potential susceptibilities to various degradation pathways. Understanding the chemical stability of a drug substance like Bidimazium Iodide is a critical aspect of drug development. It provides insights into the molecule's intrinsic properties, informs the selection of appropriate formulations and packaging, and helps establish storage conditions and shelf-life.[2]

Forced degradation studies, where the drug substance is exposed to stress conditions more severe than accelerated stability testing, are essential.[2] These studies are designed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[2]

Proposed Experimental Protocols for In Vitro Stability Studies

The following protocols are proposed for a comprehensive forced degradation study of Bidimazium Iodide.

2.1. Analytical Methodology: Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate and quantify Bidimazium Iodide from its potential degradation products.

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of Bidimazium Iodide, likely at its λmax.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

2.2. Forced Degradation (Stress) Studies

Forced degradation should be carried out in both solution and solid states to investigate the intrinsic stability of Bidimazium Iodide. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

2.2.1. Hydrolytic Degradation

-

Protocol:

-

Prepare solutions of Bidimazium Iodide (e.g., 1 mg/mL) in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline).

-

Incubate the solutions at a specified temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and alkaline samples before dilution.

-

Dilute all samples to the target concentration with the mobile phase and analyze by HPLC.

-

2.2.2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of Bidimazium Iodide (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at predetermined time points.

-

Dilute samples to the target concentration with the mobile phase and analyze by HPLC.

-

2.2.3. Photolytic Degradation

-

Protocol:

-

Expose a solid sample of Bidimazium Iodide and a solution (e.g., 1 mg/mL in purified water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a control sample in the dark under the same temperature conditions.

-

At the end of the exposure period, prepare the solid sample and dilute the solution sample for HPLC analysis.

-

2.2.4. Thermal Degradation

-

Protocol:

-

Place a solid sample of Bidimazium Iodide in a thermostatically controlled oven (e.g., at 70°C).

-

Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

-

Prepare solutions of the withdrawn samples at a known concentration and analyze by HPLC.

-

Data Presentation

Quantitative results from the stability studies should be summarized in clear, well-structured tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies of Bidimazium Iodide

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Bidimazium Iodide | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | |||

| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | |||

| Neutral Hydrolysis | Purified Water | 24 | 60 | |||

| Oxidation | 3% H₂O₂ | 24 | 25 | |||

| Thermal (Solid) | - | 168 | 70 | |||

| Photolytic (Solid) | ICH Q1B | - | 25 | |||

| Photolytic (Solution) | ICH Q1B | - | 25 |

Table 2: Chromatographic Data of Bidimazium Iodide and Degradation Products

| Peak | Retention Time (min) | Relative Retention Time (RRT) | Peak Purity |

| Bidimazium Iodide | 1.00 | ||

| Degradant 1 | |||

| Degradant 2 | |||

| Degradant 3 | |||

| ... |

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The overall process for conducting the in vitro stability study is outlined in the workflow diagram below.

References

Bidimazium Iodide: Unraveling Potential Biological Targets

A notable scarcity of publicly available research currently limits a comprehensive understanding of the specific biological targets and mechanism of action of Bidimazium Iodide. While information on this particular compound is sparse, an examination of the biological activities of its constituent iodide ion and structurally related compounds may offer preliminary insights for researchers, scientists, and drug development professionals.

At present, dedicated studies detailing the biological interactions, quantitative binding affinities, or specific signaling pathways associated with Bidimazium Iodide are not readily found in the scientific literature. This technical guide, therefore, aims to provide a foundational perspective by summarizing the known biological roles of iodide and the mechanisms of similar chemical entities. This information should be viewed as a starting point for future investigation into Bidimazium Iodide, not as a direct representation of its activity.

The Biological Role of the Iodide Ion

The iodide component of Bidimazium Iodide is a well-characterized and essential anion with significant physiological roles. Its primary and most understood function is as a crucial substrate for the synthesis of thyroid hormones.

Thyroid Peroxidase and Lactoperoxidase

In the thyroid gland, iodide is actively transported and concentrated. The enzyme thyroid peroxidase (TPO) utilizes hydrogen peroxide to oxidize iodide to a more reactive iodine species. This oxidized iodine is then incorporated into tyrosine residues on the thyroglobulin protein, a critical step in the formation of triiodothyronine (T3) and thyroxine (T4). A similar enzyme, lactoperoxidase, found in mammary glands and saliva, also catalyzes the oxidation of iodide, which contributes to its antimicrobial properties in mucosal secretions. The iodide-dependent activity of these peroxidases is a key biological target.[1]

Cardiovascular Effects

Recent preclinical studies have suggested a potential role for iodide in cardioprotection. In animal models of acute myocardial infarction, the administration of iodide was shown to reduce infarct size and preserve heart function.[2] The proposed mechanism involves an increase in blood peroxide scavenging activity, suggesting a direct antioxidant effect.[2]

Insights from Structurally Related Compounds: Tibezonium Iodide

In the absence of direct data for Bidimazium Iodide, examining the mechanism of action of structurally analogous compounds can provide valuable hypotheses. Tibezonium Iodide, another quaternary ammonium compound containing iodide, has demonstrated a multifaceted mechanism of action, primarily as an antiseptic for respiratory tract infections.[3] Its activities include:

-

Antimicrobial Action: Disruption of bacterial cellular membranes, leading to cell lysis.[3]

-

Local Anesthetic Effect: Inhibition of nerve signal transmission in mucous membranes, which can help in reducing irritation.[3]

-

Anti-inflammatory Properties: Mitigation of inflammatory responses.[3]

-

Mucolytic Action: Reduction of mucus viscosity.[3]

While these actions are attributed to Tibezonium Iodide, it is plausible that Bidimazium Iodide could share some of these properties due to structural similarities. However, this remains speculative without direct experimental evidence.

Future Directions for Research

The dearth of specific information on Bidimazium Iodide highlights a significant knowledge gap. Future research should focus on elucidating its fundamental pharmacological profile. Key areas of investigation would include:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify specific protein binding partners.

-

Enzyme Inhibition Assays: Screening Bidimazium Iodide against a panel of relevant enzymes, particularly peroxidases and other oxidoreductases.

-

Receptor Binding Assays: Evaluating the interaction of Bidimazium Iodide with various cell surface and nuclear receptors.

-

Cellular Pathway Analysis: Investigating the effect of Bidimazium Iodide on key signaling pathways involved in inflammation, cell proliferation, and microbial pathogenesis.

Experimental Protocols

Given the lack of specific published experiments on Bidimazium Iodide, this section provides a generalized workflow for initial target identification, which could be adapted for future studies.

Hypothetical Experimental Workflow for Target Identification

References

- 1. Mechanism of iodide-dependent catalatic activity of thyroid peroxidase and lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iodide Improves Outcome After Acute Myocardial Infarction in Rats and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tibezonium Iodide? [synapse.patsnap.com]

Preliminary cytotoxicity screening of Bidimazium Iodide

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds: A Case Study Approach with Bidimazium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of a compound's cytotoxic potential is a critical early step in the drug discovery and development pipeline. This technical guide outlines a comprehensive strategy for the preliminary cytotoxicity screening of novel chemical entities, using the hypothetical case of "Bidimazium Iodide" to illustrate the process. This document provides detailed experimental protocols for common in vitro cytotoxicity assays, guidance on data presentation and interpretation, and a visual representation of a typical screening workflow and a key signaling pathway involved in chemically induced cell death. The methodologies and frameworks presented herein are designed to provide a robust foundation for the initial toxicological assessment of new compounds.

Introduction to Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools in preclinical drug development, offering a rapid and cost-effective means to assess the toxic effects of new chemical entities on living cells.[1][2] These assays are crucial for identifying compounds that may have adverse effects, thereby helping to prioritize candidates for further development and reducing the reliance on animal testing in the early stages.[2] The primary goal of preliminary cytotoxicity screening is to determine a compound's concentration-dependent toxicity across various cell lines, providing an initial therapeutic window and highlighting potential mechanisms of cell death.[3][4]

Experimental Protocols

A multi-assay approach is recommended for a more comprehensive understanding of a compound's cytotoxic profile. Below are detailed protocols for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[3][4] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[3][4]

-

Bidimazium Iodide stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Bidimazium Iodide in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 24 to 48 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.[2] Trypan blue is a vital stain that cannot penetrate the intact membrane of live cells, while it readily enters dead cells, staining them blue.

Materials:

-

Cells treated with Bidimazium Iodide at various concentrations

-

Trypan Blue solution (0.4%)

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Harvesting: Following treatment with Bidimazium Iodide for the desired time, detach the cells using trypsin (for adherent cells) and resuspend them in complete medium.

-

Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Load the mixture onto a hemocytometer and, under a microscope, count the number of viable (unstained) and non-viable (blue) cells. Alternatively, use an automated cell counter.

-

Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Propidium Iodide (PI) Staining with Flow Cytometry

Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes.[2][5] Flow cytometry allows for the rapid quantification of fluorescently labeled cells.

Materials:

-

Cells treated with Bidimazium Iodide

-

Propidium Iodide staining solution (e.g., 50 µg/mL in PBS)

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the treated cells and wash them with cold PBS.

-

Fixation (Optional): Cells can be fixed in cold 70% ethanol for later analysis.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI-positive cells are identified as non-viable.

-

Data Analysis: Quantify the percentage of PI-positive cells in the total cell population.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these studies.

Table 1: Hypothetical IC₅₀ Values of Bidimazium Iodide in Human Cell Lines

| Cell Line | Cell Type | Bidimazium Iodide IC₅₀ (µM) after 48h |

| HeLa | Cervical Cancer | 12.5 |

| MCF-7 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 18.2 |

| HEK293 | Normal Kidney | 75.3 |

Note: The data presented in this table is purely illustrative for the purpose of this guide and does not represent actual experimental results for Bidimazium Iodide.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Caption: Experimental workflow for preliminary cytotoxicity screening.

While the specific mechanism of Bidimazium Iodide is unknown, many cytotoxic compounds induce apoptosis. The iodide component of the molecule suggests a potential to interfere with mitochondrial function and redox balance, possibly leading to apoptosis through a mitochondria-mediated pathway, as has been observed with molecular iodine.[6]

Caption: Hypothetical caspase-independent apoptosis pathway.

Conclusion

The preliminary cytotoxicity screening of novel compounds like Bidimazium Iodide is a multi-faceted process that requires robust and reproducible experimental methods. The protocols and frameworks outlined in this guide provide a solid starting point for the initial in vitro toxicological assessment of new chemical entities. The data generated from these assays are invaluable for making informed decisions in the early stages of drug development, ultimately contributing to the identification of safer and more effective therapeutic agents.

References

- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 2. kosheeka.com [kosheeka.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput cytotoxicity screening by propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape of Bidimazium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bidimazium Iodide, a cationic styryl dye containing a thiazole moiety, presents a promising scaffold for various biomedical applications, including fluorescent probes and potential therapeutic agents. A thorough understanding of its absorption and fluorescence properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectral characteristics of Bidimazium Iodide, including generalized experimental protocols for its characterization and a comparative analysis based on structurally related compounds due to the current absence of specific published data for this molecule.

Quantitative Spectral Data

| Compound Class | Solvent | Absorption Maxima (λ_abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |

| Thiazole Orange Analog | Methanol | ~501 | Not Reported | Not Reported | Very Low (~0.0002 in water) |

| Thiazole Orange Analog | 90% Glycerol | Not Reported | Not Reported | ~530 | Significantly Increased |

| Thiazole Orange Analog | bound to DNA | ~510-520 | Not Reported | ~530-540 | >100-fold enhancement |

| Styryl Dye with Thiazole | TE Buffer | Not Reported | Not Reported | Low Intrinsic Fluorescence | Fluorescence increase upon DNA binding |

| Thiazolo[5,4-d]thiazole Derivatives | Crystal | Varies (Orange-Red to Blue) | Not Applicable | Varies (Orange-Red to Blue) | Not Reported |

Note: The data presented is a compilation from various sources on compounds structurally related to Bidimazium Iodide and should be used as a general guideline. Actual values for Bidimazium Iodide must be determined experimentally.

Experimental Protocols

To facilitate the spectral characterization of Bidimazium Iodide, the following detailed experimental protocols for absorption and fluorescence spectroscopy are provided as a best-practice guide.

Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of Bidimazium Iodide.

Materials:

-

Bidimazium Iodide

-

Spectroscopic grade solvent (e.g., Methanol, Ethanol, DMSO, Water)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Bidimazium Iodide and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Protect the solution from light to prevent photodegradation.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 300-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute Bidimazium Iodide solution before filling it. Record the absorption spectrum. Repeat this for all the prepared dilutions, moving from the lowest to the highest concentration.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Using the Beer-Lambert law (A = εcl), plot a graph of absorbance at λ_abs versus concentration.

-

The slope of the resulting linear fit will be the molar absorptivity (ε) of Bidimazium Iodide in the chosen solvent.

-

Fluorescence Spectroscopy

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield of Bidimazium Iodide.

Materials:

-

Bidimazium Iodide solution (prepared as in absorption spectroscopy)

-

A well-characterized fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of Bidimazium Iodide with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects. Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (typically at or near the λ_abs of Bidimazium Iodide). Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 800 nm).

-

Standard Measurement: Record the fluorescence emission spectrum of the standard solution.

-

Sample Measurement: Without changing any instrument settings, record the fluorescence emission spectrum of the Bidimazium Iodide solution.

-

Solvent Blank: Record the emission spectrum of the pure solvent to check for any background fluorescence.

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_F) of Bidimazium Iodide using the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

where:

-

Φ_F is the fluorescence quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the absorption and fluorescence spectroscopy protocols.

Caption: Workflow for Absorption Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Conclusion

While direct experimental data on the absorption and fluorescence spectra of Bidimazium Iodide remains to be published, this guide provides a robust framework for researchers to undertake this characterization. By following the detailed experimental protocols and leveraging the comparative data from analogous thiazole-based dyes, scientists can effectively elucidate the photophysical properties of Bidimazium Iodide. This foundational knowledge is critical for advancing its application in drug development and as a fluorescent probe, ultimately enabling the full realization of its scientific potential.

Methodological & Application

Application Notes and Protocols for Propidium Iodide in Live-Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propidium Iodide (PI) is a fluorescent intercalating agent widely utilized in cell biology to identify dead or membrane-compromised cells. As a membrane-impermeant dye, PI is excluded from viable cells with intact plasma membranes. However, in cells undergoing necrosis or late-stage apoptosis, where membrane integrity is lost, PI can enter, bind to double-stranded DNA by intercalating between base pairs, and exhibit a significant increase in fluorescence.[1][2][3][4][5] This property makes PI an invaluable tool for assessing cell viability in real-time through fluorescence microscopy and flow cytometry.[1][2][6] This document provides detailed protocols and technical data for the application of Propidium Iodide in live-cell imaging.

Mechanism of Action

Propidium Iodide's utility in distinguishing live from dead cells is based on its inability to cross the intact plasma membrane of live cells. In contrast, cells with compromised membranes, a hallmark of cell death, allow the dye to enter and bind to nucleic acids.[1][2][3] Upon intercalation into the DNA double helix, the fluorescence of PI is enhanced 20- to 30-fold.[1][2][7][8] This dramatic increase in fluorescence intensity upon binding to DNA allows for the clear identification of dead cells within a population.[1][2][7]

Caption: Mechanism of Propidium Iodide for cell viability assessment.

Quantitative Data

The following tables summarize the key quantitative parameters for using Propidium Iodide in live-cell imaging applications.

Table 1: Spectral Properties of Propidium Iodide

| State | Excitation Maximum (nm) | Emission Maximum (nm) |

| Unbound (in aqueous solution) | 493 | 636 |

| Bound to DNA | 535 | 617 |

Data sourced from multiple references.[1][2][9][10]

Table 2: Recommended Staining Conditions

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 1 mg/mL in PBS or dH₂O | Store at 4°C, protected from light.[7][11] |

| Working Concentration | 0.5 - 5 µg/mL | Titrate for optimal performance in specific cell types and applications.[6][11] |

| Incubation Time | 5 - 15 minutes | Can be added directly to the culture medium for real-time imaging.[6][12] |

| Incubation Temperature | Room Temperature or 37°C |

Experimental Protocols

Protocol 1: Live/Dead Staining of Adherent Cells for Fluorescence Microscopy

This protocol describes a method for identifying dead cells in a live, adherent cell culture using Propidium Iodide.

Materials:

-

Propidium Iodide stock solution (1 mg/mL)

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

Adherent cells cultured on a suitable imaging dish or plate

-

Fluorescence microscope with appropriate filters (e.g., for Texas Red)

Procedure:

-

Prepare a fresh working solution of Propidium Iodide by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-5 µg/mL.

-

Remove the culture medium from the cells and gently wash once with PBS.

-

Add the Propidium Iodide working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.[6][12]

-

Without washing, immediately image the cells using a fluorescence microscope. Dead cells will exhibit bright red nuclear fluorescence.

Protocol 2: Real-Time Cell Death Assay using Automated Imaging

This protocol is adapted for monitoring cell death over time using an automated live-cell imaging system.[11]

Materials:

-

Propidium Iodide stock solution (1 mg/mL)

-

Cells seeded in a 96-well imaging plate

-

Experimental treatments (e.g., cytotoxic compounds)

-

Automated live-cell imaging system (e.g., IncuCyte ZOOM)

Procedure:

-

Seed cells in a 96-well plate at a density that allows for growth over the desired time course.

-

Allow cells to attach and grow for 24-48 hours.

-

Prepare the experimental treatments in complete growth medium containing Propidium Iodide at a final concentration of 5 µg/mL.[11]

-

Add the treatment/PI-containing medium directly to the wells.

-

Place the plate in the automated imaging system and acquire phase-contrast and red fluorescence images at regular intervals (e.g., every 1-3 hours) for the duration of the experiment.

-

Analyze the images to quantify the number or confluence of PI-positive (dead) cells over time.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for a live-cell imaging experiment to assess cell viability using Propidium Iodide.

Caption: General workflow for a live-cell viability assay using Propidium Iodide.

Considerations and Best Practices

-

Phototoxicity: Minimize the exposure of cells to excitation light to avoid phototoxicity, which can compromise cell viability and lead to artifacts.

-

RNase Treatment: Propidium Iodide also binds to RNA.[1][7] For applications requiring specific DNA staining, such as cell cycle analysis in fixed cells, treatment with RNase is necessary. However, for live/dead discrimination, this is generally not required as the signal from the nucleus is predominant.

-

Filter Sets: Use appropriate filter sets for fluorescence microscopy to minimize bleed-through from other fluorophores in multicolor imaging experiments. A Texas Red filter set is commonly used for Propidium Iodide.[6]

-

Long-Term Imaging: While PI can be used in real-time kinetic assays, prolonged exposure to the dye may have minor effects on cell proliferation.[13] It is advisable to validate that the presence of PI does not significantly alter the experimental outcomes in long-term studies.

References

- 1. Propidium iodide - Wikipedia [en.wikipedia.org]

- 2. Propidium Iodide | Thermo Fisher Scientific - US [thermofisher.com]

- 3. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]

- 4. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. Propidium Iodide | AAT Bioquest [aatbio.com]

- 10. beckman.com [beckman.com]

- 11. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibidi.com [ibidi.com]

- 13. Rationale for the real-time and dynamic cell death assays using propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Fluorescent Probes for Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are critical cellular organelles involved in energy production, signaling, and apoptosis. The ability to visualize and quantify mitochondrial function is essential for a wide range of research areas, including cancer biology, neurodegenerative diseases, and drug development. Fluorescent probes are invaluable tools for studying mitochondria in live and fixed cells. This document provides an overview of the principles and protocols for using cationic fluorescent probes to label and analyze mitochondria.

Note on Bidimazium Iodide: Despite a comprehensive search of scientific literature and commercial databases, no specific information, quantitative data, or established protocols were found regarding the use of Bidimazium Iodide as a fluorescent probe for mitochondria. Therefore, this document will focus on the general principles and widely accepted protocols for mitochondrial staining using other well-characterized fluorescent probes. The desirable characteristics and methodologies described herein provide a framework for the potential evaluation of novel mitochondrial probes.

Principle of Mitochondrial Staining with Cationic Fluorescent Probes

The primary mechanism for mitochondrial staining by many fluorescent probes is the mitochondrial membrane potential (ΔΨm). Healthy, respiring mitochondria maintain a significant negative charge inside the mitochondrial matrix relative to the cytoplasm. This electrochemical gradient drives the accumulation of positively charged (cationic) lipophilic dyes within the mitochondria. Consequently, the fluorescence intensity of these probes within the mitochondria is directly proportional to the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.

Desirable Properties of a Mitochondrial Fluorescent Probe

An ideal fluorescent probe for mitochondrial staining should possess the following characteristics:

-

High Specificity for Mitochondria: The probe should selectively accumulate in the mitochondria with minimal staining of other cellular compartments.

-

Sensitivity to Mitochondrial Membrane Potential: For functional studies, the probe's fluorescence intensity should correlate with the mitochondrial membrane potential.

-

Photostability: The probe should resist photobleaching during image acquisition to allow for time-lapse imaging and quantitative analysis.

-

Low Cytotoxicity: The probe should not adversely affect cell viability or mitochondrial function at the concentrations used for staining.

-

Favorable Spectral Properties: The probe should have distinct excitation and emission spectra to allow for multiplexing with other fluorescent markers.

-

Cell Permeability: The probe must be able to cross the plasma membrane of live cells.

Experimental Protocols

The following are generalized protocols for staining mitochondria in cultured cells using fluorescent probes for fluorescence microscopy and flow cytometry. Optimization of probe concentration, incubation time, and other parameters may be necessary for different cell types and experimental conditions.

Protocol 1: Fluorescence Microscopy of Mitochondrial Staining in Adherent Cells

This protocol outlines the steps for staining mitochondria in live adherent cells for visualization by fluorescence microscopy.

Materials:

-

Fluorescent mitochondrial probe (e.g., Rhodamine 123, TMRE, TMRM, MitoTracker series)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Coverslips or imaging-compatible plates

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells on glass coverslips or in imaging-grade multi-well plates at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Probe Preparation: Prepare a stock solution of the fluorescent mitochondrial probe in high-quality anhydrous dimethyl sulfoxide (DMSO). Further dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. Note: The optimal concentration should be determined empirically and typically ranges from 20 nM to 500 nM.

-

Cell Staining: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-45 minutes. The optimal incubation time will vary depending on the probe and cell type.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound probe.

-

Imaging: Add fresh pre-warmed medium or PBS to the cells. Visualize the stained mitochondria using a fluorescence microscope with the appropriate excitation and emission filters for the chosen probe.

Workflow for Fluorescence Microscopy

Application Notes and Protocols for Propidium Iodide Staining of Fixed Tissues

Audience: Researchers, scientists, and drug development professionals.

Note: The initial request specified "Bidimazium Iodide." However, extensive searches did not yield any established staining protocols for a compound with this name. It is highly likely that this was a typographical error and the intended compound was Propidium Iodide (PI) , a widely used fluorescent stain. The following application notes and protocols are for Propidium Iodide.

Propidium Iodide (PI) is a fluorescent intercalating agent that is commonly used to stain nucleic acids, particularly DNA. It is a valuable tool in fluorescence microscopy and flow cytometry for identifying dead cells in a population and as a counterstain for the nucleus in fixed tissues. PI is impermeant to the membranes of live cells, but can penetrate the compromised membranes of dead or fixed cells, making it an excellent marker for cell viability and for visualizing nuclei in fixed preparations.

Principle of the Method

Propidium Iodide binds to DNA by intercalating between the base pairs with little to no sequence preference[1][2]. Upon binding to DNA, the fluorescence of PI is enhanced 20- to 30-fold[1][2]. In aqueous solution, PI has an excitation maximum of approximately 493 nm and an emission maximum of around 636 nm. However, when intercalated with DNA, its spectral properties shift to an excitation maximum of about 535 nm and an emission maximum of approximately 617 nm[1][2]. Because PI also binds to RNA, treatment with RNase is often necessary to ensure DNA-specific staining[1].

Quantitative Data

| Property | Value | References |

| Excitation Maximum (DNA-bound) | ~535 nm | [1][2] |

| Emission Maximum (DNA-bound) | ~617 nm | [1][2] |

| Excitation Maximum (unbound) | ~493 nm | [1][2] |

| Emission Maximum (unbound) | ~636 nm | [1][2] |

| Molecular Formula | C27H34I2N4 | [3] |

| Molecular Weight | 668.4 g/mol | [3] |

Experimental Protocols

Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for staining FFPE tissue sections with Propidium Iodide.

Materials Required:

-

FFPE tissue sections on slides

-

Xylene (or a safer alternative like Histoclear)

-

Ethanol (100%, 95%, 70%)

-

Deionized or distilled water

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide stock solution (e.g., 1 mg/mL in water)

-

RNase A solution (optional, 100 µg/mL in PBS)

-

Antifade mounting medium

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes of 5 minutes each.

-

Immerse slides in 100% ethanol: 2 changes of 3 minutes each.

-

Immerse slides in 95% ethanol: 1 change of 3 minutes.

-

Immerse slides in 70% ethanol: 1 change of 3 minutes.

-

Rinse slides in deionized water: 2 changes of 3 minutes each.

-

-

RNase Treatment (Optional):

-

If DNA-specific staining is required, incubate the sections with RNase A solution (100 µg/mL in PBS) for 20-30 minutes at 37°C in a humidified chamber.

-

Rinse the slides with PBS: 3 changes of 5 minutes each.

-

-

Propidium Iodide Staining:

-

Prepare the PI staining solution by diluting the stock solution to a final concentration of 1-5 µg/mL in PBS.

-

Apply the PI staining solution to the tissue sections, ensuring complete coverage.

-

Incubate for 5-15 minutes at room temperature in the dark.

-

-

Washing:

-

Rinse the slides with PBS to remove excess PI: 2 changes of 5 minutes each.

-

-

Mounting:

-

Carefully blot the excess PBS from around the tissue section without touching the tissue.

-

Apply a drop of antifade mounting medium to the tissue section.

-

Lower a coverslip onto the slide, avoiding air bubbles.

-

Seal the edges of the coverslip with nail polish if desired for long-term storage.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence microscope with appropriate filters for PI (e.g., excitation around 535 nm and emission around 617 nm). Nuclei of fixed cells should appear bright red.

-

Visualizations

Experimental Workflow

Caption: Workflow for Propidium Iodide staining of fixed tissues.

Mechanism of Action

Caption: Mechanism of Propidium Iodide staining in fixed cells.

References

Application of Propidium Iodide in Flow Cytometry: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium Iodide (PI) is a fluorescent intercalating agent that is widely used in flow cytometry to identify dead cells and analyze the cell cycle. As a membrane-impermeant dye, PI is excluded from viable cells with intact membranes. However, in dead or dying cells, where membrane integrity is compromised, PI can enter the cell and bind to double-stranded DNA by intercalating between base pairs. This binding results in a significant increase in its fluorescence, allowing for the discrimination of dead cells from live cells. Its stoichiometric binding to DNA also makes it a valuable tool for cell cycle analysis, where it can distinguish between cells in the G0/G1, S, and G2/M phases based on their DNA content.

Principle of Propidium Iodide Staining

Propidium Iodide is a positively charged molecule that cannot cross the intact plasma membrane of live cells. In apoptotic or necrotic cells, the membrane becomes permeable, allowing PI to enter and bind to DNA. Upon binding to DNA, the fluorescence of PI is enhanced 20- to 30-fold. PI is excited by the 488 nm laser line and emits fluorescence at a maximum wavelength of 617 nm, which can be detected in the FL2 or FL3 channel of a flow cytometer. When used in conjunction with other fluorescent probes, such as Annexin V-FITC, PI can help differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][2][3]

Applications in Flow Cytometry

-

Cell Viability Assessment: The most common application of PI is to determine the viability of a cell population. By adding PI to a cell suspension, dead cells will be brightly fluorescent, while live cells will show minimal fluorescence. This allows for the exclusion of dead cells from analysis, which is crucial for accurate immunophenotyping and functional assays.

-

Apoptosis Detection: In apoptosis assays, PI is often used as a late-stage marker. Early apoptotic cells still have intact membranes and will exclude PI. However, as apoptosis progresses to late stages, the membrane loses its integrity, allowing PI to enter. When co-stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, a clear distinction can be made between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.[1][2][3][4][5]

-

Cell Cycle Analysis: Because PI stoichiometrically binds to DNA, the intensity of its fluorescence is directly proportional to the amount of DNA in the cell. This property allows for the analysis of cell cycle distribution. Cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will fluoresce twice as brightly. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate level of fluorescence.[6][7][8]

Quantitative Data Summary

The following tables provide a summary of typical concentrations and incubation conditions for using Propidium Iodide in flow cytometry.

| Parameter | Recommended Range | Notes | Reference(s) |

| PI Staining Solution Concentration | 1 - 100 µg/mL | The optimal concentration may vary depending on the cell type and experimental conditions. A common final concentration is 1-10 µg/mL. | [9] |

| Incubation Time | 1 - 30 minutes | Incubation is typically done at room temperature or on ice, protected from light. | [9][10] |

| RNase A Concentration (for cell cycle) | 20 - 100 µg/mL | RNase A is used to digest RNA to ensure that PI staining is specific to DNA. | [6][9] |

| Ethanol Fixation (for cell cycle) | 66-70% (cold) | Fixation is necessary to permeabilize cells for DNA content analysis. | [6][8] |

| Flow Cytometer Settings | ||

| Excitation Wavelength | 488 nm | |

| Emission Wavelength | > 575 nm (typically ~617 nm) | Detected in the FL2 or FL3 channel. |

Experimental Protocols

Protocol 1: Cell Viability Assessment with Propidium Iodide

This protocol is for the straightforward determination of cell viability.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide Staining Solution (e.g., 1 mg/mL stock in water)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Harvest cells and wash them once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer or PBS at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 1-5 µL of PI staining solution to the cell suspension. The final concentration should be optimized, but a starting point of 1-10 µg/mL is recommended.

-

Gently vortex the tube.

-

Incubate for 5-15 minutes at room temperature in the dark.[10]

-

Analyze the cells immediately by flow cytometry. Do not wash the cells after adding PI.[10]

Protocol 2: Apoptosis Detection with Annexin V-FITC and Propidium Iodide

This protocol allows for the differentiation of early and late apoptotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Annexin-Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells using the desired method. Include a negative control of untreated cells.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 10 µL of Propidium Iodide solution (e.g., 50 µg/mL).

-

Add 400 µL of 1X Annexin-Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Materials:

-

PBS

-

Cold 70% Ethanol

-

Propidium Iodide Staining Solution (containing PI and RNase A)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Harvest approximately 1-2 x 10^6 cells and wash them with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at 37°C in the dark.[9]

-

Analyze the cells by flow cytometry.

Visualizations

Caption: Workflow for assessing cell viability using Propidium Iodide.

Caption: Progression of apoptosis and corresponding staining patterns.

Caption: Relationship between cell cycle phase and PI fluorescence.

References

- 1. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. abcam.co.jp [abcam.co.jp]

- 7. Detection of apoptotic cells using propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Protocols [moorescancercenter.ucsd.edu]

- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for the Preparation of Bidimazium Iodide Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of Bidimazium Iodide stock solutions. Due to the limited availability of specific public data on Bidimazium Iodide, this protocol is based on the general properties of iodide-containing organic compounds and standard laboratory practices. It is crucial for researchers to perform small-scale solubility tests before preparing larger batches of stock solutions.

Introduction

Bidimazium Iodide is an organic compound containing an iodide salt. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines the necessary precautions, materials, and procedures for preparing these solutions.

Safety and Handling Precautions

Iodide compounds can be hazardous if not handled properly. It is essential to adhere to the following safety guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1] Do not ingest the compound.

-

Storage of Solid Compound: Store the solid Bidimazium Iodide powder in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[2][3][4]

Materials and Equipment

-

Bidimazium Iodide powder

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Beakers

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Sterile, amber-colored storage vials or tubes

-

Solvents: High-purity solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or sterile, deionized water. The choice of solvent will depend on the experimental requirements and the solubility of the compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution. The final concentration can be adjusted as needed.

Step 1: Determine the Required Mass of Bidimazium Iodide

-

Calculate the mass of Bidimazium Iodide needed to prepare the desired volume and concentration of the stock solution using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-